molecular formula C15H23N3O2 B5374863 2,2'-{[(1-propyl-1H-benzimidazol-2-yl)methyl]imino}diethanol

2,2'-{[(1-propyl-1H-benzimidazol-2-yl)methyl]imino}diethanol

Cat. No. B5374863
M. Wt: 277.36 g/mol
InChI Key: DRRAQXJLGVXKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-{[(1-propyl-1H-benzimidazol-2-yl)methyl]imino}diethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as PBIM and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of PBIM is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. PBIM has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Biochemical and Physiological Effects:
PBIM has been shown to have a low toxicity profile, making it a safe compound for use in scientific research. It has been shown to have a significant effect on the immune system, enhancing the production of cytokines and increasing the activity of natural killer cells. PBIM has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of PBIM is its low toxicity profile, making it a safe compound for use in scientific research. It is also relatively easy to synthesize, making it a cost-effective compound to use in experiments. However, one of the limitations of PBIM is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of PBIM. One of the main areas of research is the development of new drugs and therapies based on the antibacterial, antifungal, and antiviral properties of PBIM. Another area of research is the use of PBIM as a corrosion inhibitor and surfactant in the petroleum industry. Additionally, there is ongoing research into the potential use of PBIM in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, PBIM is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its low toxicity profile, antibacterial, antifungal, and antiviral properties, and anti-inflammatory effects make it a promising candidate for the development of new drugs and therapies. Ongoing research into PBIM's mechanism of action and potential applications will continue to shed light on this promising compound.

Synthesis Methods

PBIM can be synthesized using different methods, and one of the commonly used methods is the reaction of 1-propyl-1H-benzimidazole-2-amine with diethylene glycol in the presence of a catalyst. This reaction yields PBIM as a colorless liquid with a high yield.

Scientific Research Applications

PBIM has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. PBIM has also been studied for its potential use as a corrosion inhibitor and as a surfactant in the petroleum industry.

properties

IUPAC Name

2-[2-hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-2-7-18-14-6-4-3-5-13(14)16-15(18)12-17(8-10-19)9-11-20/h3-6,19-20H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRAQXJLGVXKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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